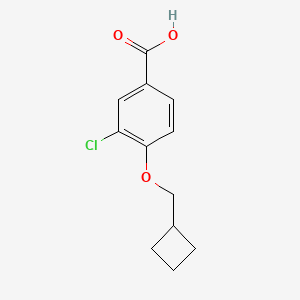

3-Chloro-4-(cyclobutylmethoxy)benzoic acid

Description

3-Chloro-4-(cyclobutylmethoxy)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a cyclobutylmethoxy group at the 4-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications at the 3- and 4-positions significantly influence physicochemical properties, such as solubility, acidity, and biological activity. The cyclobutylmethoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs like methoxy or ethoxy derivatives.

Properties

IUPAC Name |

3-chloro-4-(cyclobutylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-6-9(12(14)15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUPFNKDDIUJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of the 5-Methoxy Group

The first critical step involves selective removal of the 5-methoxy group to generate a dihydroxy intermediate. Boron tribromide (BBr₃) in dichloromethane at 0°C selectively cleaves the methoxy group without affecting the methyl ester. Subsequent treatment with trimethylsilyl chloride (TMSCl) in methanol stabilizes the phenolic hydroxyl groups, yielding methyl 3,4-dihydroxy-5-chlorobenzoate.

Reaction Conditions:

Alkylation with Cyclobutylmethyl Bromide

The 4-hydroxy group is alkylated using cyclobutylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 70°C promotes nucleophilic substitution, forming the cyclobutylmethoxy ether.

Reaction Conditions:

Hydrolysis of the Methyl Ester

The final step involves saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (4:1) at 60°C achieves quantitative conversion.

Reaction Conditions:

Alternative Synthetic Routes and Comparative Analysis

Comparison of Key Methods

Optimization of Alkylation Conditions

Solvent and Base Selection

DMF outperforms solvents like acetonitrile or toluene in facilitating the SN2 mechanism for alkylation. K₂CO₃ provides sufficient basicity without causing ester hydrolysis. Alternatives like cesium carbonate (Cs₂CO₃) increase reaction rates but raise costs.

Temperature and Reaction Time

Elevating temperature to 70°C accelerates alkylation but risks dimerization of the cyclobutylmethyl group. Monitoring via thin-layer chromatography (TLC) at 4-hour intervals ensures optimal progress.

Purification and Characterization

Crystallization Techniques

The final product is purified by recrystallization from ethyl acetate/hexane (1:3), yielding colorless needles. Melting point : 142–144°C.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 2.0 Hz, 1H, H-2), 7.56 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 6.98 (d, J = 8.8 Hz, 1H, H-5), 4.10 (d, J = 6.4 Hz, 2H, OCH₂), 2.80–2.70 (m, 1H, cyclobutyl CH), 2.20–1.90 (m, 6H, cyclobutyl CH₂).

Industrial-Scale Considerations

Cost Analysis of Reagents

-

Cyclobutylmethyl bromide : ~$450/kg (bulk pricing).

-

BBr₃ : ~$200/L (hazardous handling required).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.

Esterification: Formation of esters like methyl 3-chloro-4-(cyclobutylmethoxy)benzoate.

Reduction: Formation of 3-chloro-4-(cyclobutylmethoxy)benzyl alcohol.

Scientific Research Applications

3-Chloro-4-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies on its biological activity and potential as a pharmacological agent.

Medicine: Investigation of its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., trifluoromethoxy) lower the pKa of the carboxylic acid, while alkyloxy groups (methoxy, ethoxy) have minimal electronic effects.

- Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas bulky groups (cyclobutylmethoxy) may reduce it.

Commercial and Research Availability

Biological Activity

3-Chloro-4-(cyclobutylmethoxy)benzoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula . Its structure includes a chlorine atom and a cyclobutylmethoxy group attached to a benzoic acid framework. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors, modulating various biological pathways. The compound's mechanism of action is still under investigation, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors involved in cellular signaling processes.

Antiinflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties. For instance, it has been shown to influence T-cell populations in inflammatory models. In experimental settings involving lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in decreased CD4+ T-cell populations and increased regulatory T-cells (Tregs), mediated by elevated FoxP3 expression levels .

Pharmacological Applications

The compound's potential therapeutic applications are being explored in various areas, including:

- Immunomodulation : Its ability to modulate immune responses positions it as a candidate for treating autoimmune conditions.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, similar to other salicylic acid derivatives .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutyl Group : The cyclobutylmethoxy moiety is introduced through specific alkylation reactions.

- Chlorination : A chlorine atom is added to the aromatic ring using chlorinating agents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methoxybenzoic acid | Contains a methoxy group instead of cyclobutyl | |

| 3-Chloro-4-(methoxycarbonyl)benzoic acid | Features a methoxycarbonyl group | |

| 3-Chloro-4-(cyclobutylmethoxy)aniline | Aniline derivative with similar substituents |

The cyclobutylmethoxy group imparts distinct steric and electronic properties, enhancing its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of this compound. For example:

- A study highlighted its role in modulating immune responses in LPS-induced inflammation models, demonstrating significant changes in T-cell populations and regulatory mechanisms .

- Another investigation examined its potential as an analgesic agent, comparing its effects with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-(cyclobutylmethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of a precursor (e.g., 4-(cyclobutylmethoxy)benzoic acid) using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst . Key parameters include:

- Temperature : 40–60°C (prevents side reactions like over-chlorination).

- Solvent : Dichloromethane or chloroform for solubility and stability.

- Purification : Recrystallization from ethanol/water mixtures (yield: ~60–75%) .

Optimization strategies: - Use kinetic studies to identify rate-limiting steps.

- Employ Design of Experiments (DoE) to test variables (catalyst loading, stoichiometry).

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : <sup>1</sup>H NMR (CDCl₃) detects aromatic protons (δ 7.8–8.2 ppm) and cyclobutylmethoxy groups (δ 3.5–4.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) confirms purity (>95%) and molecular ion [M-H]⁻ (m/z 269.0) .

- X-ray crystallography : Resolves stereochemistry of the cyclobutyl group .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, inert gas |

| Ethanol | 10–15 | 25°C |

| Water | <1 | pH 7.0 |

- Stability : Degrades above 150°C; store at -20°C under argon. Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

- Methodological Answer : Conflicting data (e.g., chlorination vs. oxidation side products) can be resolved via:

- Isotopic labeling : Use <sup>36</sup>Cl to track substitution sites .

- DFT calculations : Model transition states to predict regioselectivity (e.g., meta vs. para substitution) .

- In situ monitoring : ReactIR or LC-MS to detect intermediates (e.g., quinone intermediates in oxidation) .

Q. What computational tools are effective for retrosynthetic planning and property prediction?

- Methodological Answer :

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose one-step routes via cyclobutylmethoxy group introduction .

- ADMET prediction : SwissADME or pkCSM to estimate logP (~2.8), bioavailability (Score: 0.55), and CYP450 inhibition .

- Docking studies : AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

Q. How can in vivo and in vitro biological activity studies be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- In vitro : Screen against enzyme targets (e.g., alcohol dehydrogenase inhibition at 10–100 µM ) using fluorescence-based assays.

- In vivo : Administer orally (10 mg/kg) in rodent models of inflammation; measure plasma concentration via LC-MS/MS .

- Contradiction management : Replicate studies with controlled variables (e.g., diet, genetic background) to address variability in toxicity reports .

Data Contradiction Analysis

-

Synthetic Yield Variability :

- Reported yields : 27–75% due to differences in cyclobutylmethoxy group stability .

- Resolution : Use protecting groups (e.g., tert-butyl) during chlorination to improve yield .

-

Biological Activity :

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.